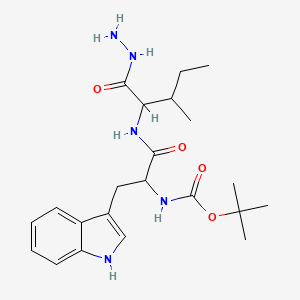
Boc-DL-Trp-DL-xiIle-NHNH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Trp-DL-xiIle-NHNH2 is a synthetic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a peptide sequence. The compound is composed of DL-tryptophan (DL-Trp) and DL-isoleucine (DL-xiIle) with a hydrazide (NHNH2) functional group. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Trp-DL-xiIle-NHNH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of DL-tryptophan and DL-isoleucine are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrazide Formation: The carboxyl group of the peptide is converted to a hydrazide by reacting with hydrazine (NH2NH2) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of DL-tryptophan and DL-isoleucine are protected using Boc2O.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the protected amino acids efficiently.
Hydrazide Conversion: The final step involves converting the carboxyl group to a hydrazide using hydrazine in a controlled environment.
化学反応の分析
Types of Reactions
Boc-DL-Trp-DL-xiIle-NHNH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or other acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tryptophan and isoleucine residues.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Oxidized Products: Oxidation can lead to the formation of oxindole derivatives from tryptophan.
Reduced Products: Reduction can yield amino alcohols from the peptide.
科学的研究の応用
Boc-DL-Trp-DL-xiIle-NHNH2 has several applications in scientific research:
作用機序
The mechanism of action of Boc-DL-Trp-DL-xiIle-NHNH2 involves:
Deprotection: The Boc group is removed under acidic conditions, exposing the amino groups for further reactions.
Peptide Interactions: The free peptide can interact with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Hydrazide Functionality: The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies.
類似化合物との比較
Boc-DL-Trp-DL-xiIle-NHNH2 can be compared with other Boc-protected peptides and hydrazide-containing compounds:
Boc-DL-Trp-DL-Val-NHNH2: Similar structure but with valine instead of isoleucine, leading to different hydrophobic interactions.
Boc-DL-Trp-DL-Leu-NHNH2: Contains leucine, which has a bulkier side chain compared to isoleucine, affecting the peptide’s conformation.
Fmoc-DL-Trp-DL-xiIle-NHNH2: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc, which is removed under basic conditions.
These comparisons highlight the unique properties of this compound, such as its specific hydrophobic interactions and the ease of Boc deprotection under acidic conditions.
特性
CAS番号 |
72254-57-0 |
|---|---|
分子式 |
C22H33N5O4 |
分子量 |
431.5 g/mol |
IUPAC名 |
tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxopentan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H33N5O4/c1-6-13(2)18(20(29)27-23)26-19(28)17(25-21(30)31-22(3,4)5)11-14-12-24-16-10-8-7-9-15(14)16/h7-10,12-13,17-18,24H,6,11,23H2,1-5H3,(H,25,30)(H,26,28)(H,27,29) |
InChIキー |
VSVRGSHQWPGVGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


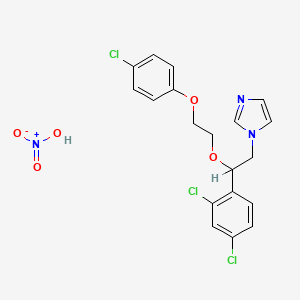
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
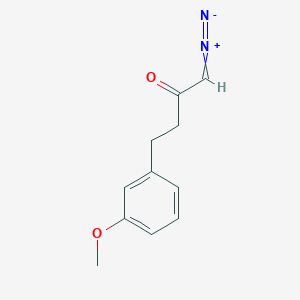
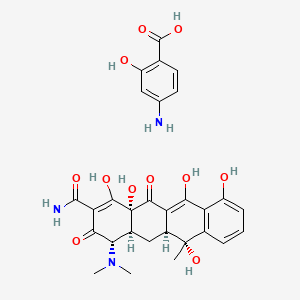
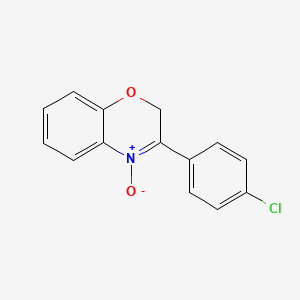
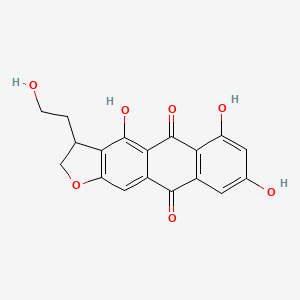
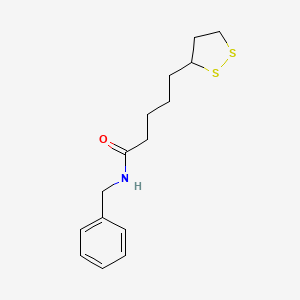
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
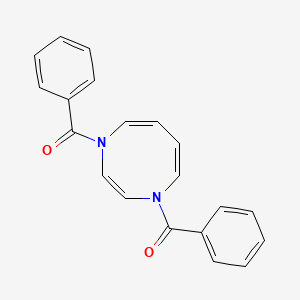

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
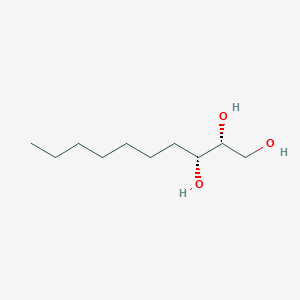

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
